N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

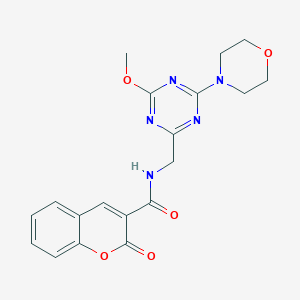

This compound features a 1,3,5-triazine core substituted at the 4-position with a methoxy group and at the 6-position with a morpholino moiety. A methylene bridge connects the triazine to a 2-oxo-2H-chromene-3-carboxamide group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition .

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O5/c1-27-19-22-15(21-18(23-19)24-6-8-28-9-7-24)11-20-16(25)13-10-12-4-2-3-5-14(12)29-17(13)26/h2-5,10H,6-9,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDKKOYFXXDZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound features a chromene core linked to a triazine moiety through a morpholine group. Its structural formula can be represented as:

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in tumorigenesis. Notably, it has been shown to target the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in cancer progression.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit nanomolar inhibition against PI3K isoforms, particularly PI3Kα and PI3Kδ. For instance, compounds with similar structural features displayed IC50 values ranging from 105 nM to 350 nM against these targets . Furthermore, cell viability assays indicated that these compounds significantly reduced proliferation in various cancer cell lines, including A375 and D54 .

Biological Activity Data

| Compound | Target | IC50 (nM) | Cell Line Tested |

|---|---|---|---|

| 6s | PI3Kα | 105 | A375 |

| 6s | PI3Kδ | 350 | D54 |

| 6r | MEK | ~200 | SET-2 |

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The results showed that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with key residues in the active sites of target enzymes, leading to inhibition of their activity. This interaction is thought to involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in the morpholine and triazine moieties significantly affect biological activity. For example:

- Substituting different groups on the triazine ring alters the compound's affinity for its targets.

- The presence of electron-withdrawing groups enhances inhibitory potency against PI3K isoforms.

Comparison with Similar Compounds

Triazine Derivatives with Morpholino/Amino Acid Substituents

Example: N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives

- Structural Differences: These compounds retain the 4,6-dimorpholino-triazine core but replace the coumarin-carboxamide with amino acid side chains.

- Physicochemical Properties: Increased polarity due to amino acids, enhancing water solubility. Reduced aromaticity compared to the coumarin-containing target compound.

- Functional Implications: Amino acids may facilitate cell penetration or mimic peptide substrates, suggesting utility in protease inhibition. The target compound’s coumarin group likely offers superior fluorescence properties for tracking .

Triazine-Hydrazone-Phenol Hybrids

Example: (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol

- Structural Differences: Shares the 4-methoxy-6-morpholino-triazine but uses a hydrazone linker to attach a phenolic group instead of a methyl-carboxamide-coumarin.

- Key Contrasts: Stability: Hydrazone linkers are prone to hydrolysis under acidic conditions, whereas the methyl-carboxamide in the target compound is more stable. Electronic Effects: The phenolic group introduces redox activity, whereas the coumarin provides extended conjugation .

Thiophene-Linked Triazine Derivatives

Example: 1-(5-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)thiophen-2-yl)-N,N-dimethylmethanamine

- Structural Differences : Replaces the methoxy group with chlorine and couples the triazine to a thiophene ring via a methylamine linker.

- Solubility: Thiophene’s hydrophobicity reduces polar surface area compared to the target compound’s coumarin-carboxamide .

Coumarin Derivatives without Triazine Moieties

Example : 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Differences: Retains the coumarin-carboxamide but lacks the triazine-morpholino segment.

- Biological Relevance: Demonstrated monoamine oxidase B (MAO-B) inhibition, suggesting the coumarin scaffold’s role in enzyme interaction. The absence of the triazine may limit multitarget engagement compared to the target compound .

Furan- and Cyclopropane-Containing Analogs

Examples :

- N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

- N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

- Key Comparisons: Furan vs. Substituent Effects: Methoxyphenyl groups enhance lipophilicity, which may affect blood-brain barrier penetration .

Q & A

Q. Q1. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on the 1,3,5-triazine core. A general protocol (adapted from triazine derivatives) includes:

- Step 1: React 2,4,6-trichlorotriazine with 4-methoxyphenol in a polar aprotic solvent (e.g., DMF) at 0–5°C to introduce the methoxy group.

- Step 2: Coupling with morpholine under reflux (70–80°C) in dioxane/water with Na₂CO₃ as a base for 8–9 hours.

- Step 3: Final coupling of the triazine intermediate with 2-oxo-2H-chromene-3-carboxamide via a methylene linker using K₂CO₃ in acetonitrile.

Critical Parameters: - Temperature control during initial substitutions to avoid triazine ring degradation.

- Solvent polarity (DMF/dioxane) to enhance nucleophilic reactivity.

- Stoichiometric excess of morpholine (1.5 equiv) to drive substitution completion .

Advanced Synthesis

Q. Q2. How can researchers optimize reaction conditions to minimize byproduct formation during triazine-chromene coupling?

Methodological Answer: Byproduct formation (e.g., dimerization or hydrolysis) can be mitigated by:

- Solvent Selection: Use anhydrous acetonitrile with molecular sieves to suppress hydrolysis of the methylene linker.

- Catalysis: Introduce catalytic KI (0.1 equiv) to enhance coupling efficiency between the triazine and chromene moieties.

- Temperature Gradients: Perform the reaction at 50°C for 4 hours, followed by gradual cooling to room temperature to control exothermic side reactions.

- Purification: Employ reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound from dimers .

Basic Characterization

Q. Q3. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns on the triazine ring (e.g., morpholino proton signals at δ 3.6–3.8 ppm) and chromene carbonyl resonance (δ 165–170 ppm).

- HRMS (ESI+): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₅O₅: 424.1618).

- FT-IR: Identify key functional groups (C=O stretch at ~1700 cm⁻¹, triazine ring vibrations at 1550–1600 cm⁻¹).

- X-ray Crystallography: Resolve ambiguities in stereochemistry or linker conformation using single crystals grown from ethanol/water mixtures .

Advanced Reactivity

Q. Q4. How does the morpholino substituent influence reactivity in nucleophilic substitutions compared to other amino-triazines?

Methodological Answer: The morpholino group’s electron-donating nature increases electron density on the triazine ring, making it less reactive toward nucleophiles than primary or secondary amine-substituted triazines. Key differences include:

- Rate of Hydrolysis: Morpholino derivatives hydrolyze 2–3× slower under acidic conditions (pH 3) compared to dimethylamino analogs due to steric hindrance.

- Regioselectivity: Reactions with thiols or alcohols preferentially occur at the 2-position of the triazine ring, as the 4-methoxy group deactivates the 4-position.

- Stability: Morpholino-substituted triazines show enhanced thermal stability (decomposition >200°C vs. ~180°C for anilino derivatives) .

Basic Biological Evaluation

Q. Q5. What preliminary assays are recommended to assess antitumor potential?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and IC₅₀ calculation via nonlinear regression.

- Target Profiling: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays to identify primary targets.

- Solubility Testing: Determine aqueous solubility (PBS, pH 7.4) via UV-Vis spectrophotometry to guide in vivo study design .

Advanced Data Analysis

Q. Q6. How should researchers reconcile discrepancies in reported IC₅₀ values across cell lines?

Methodological Answer: Conflicting IC₅₀ values often arise from:

- Assay Conditions: Standardize incubation time (e.g., 72 vs. 48 hours) and serum content (e.g., 10% FBS vs. serum-free).

- Metabolic Interference: Pre-treat cells with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolite-driven cytotoxicity.

- Purity Verification: Analyze compound batches via HPLC (≥95% purity) to exclude impurities affecting potency.

- Statistical Rigor: Use ≥3 biological replicates and report data as mean ± SEM to quantify variability .

Stability Profiling (Advanced)

Q. Q7. What strategies ensure compound stability during long-term pharmacological studies?

Methodological Answer:

- Storage: Lyophilize the compound and store at -20°C under argon to prevent oxidation/hydrolysis.

- Buffered Solutions: Prepare fresh solutions in PBS (pH 7.4) with 0.1% DMSO and use within 4 hours.

- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to track hydrolysis byproducts (e.g., free chromene acid) .

Mechanistic Studies (Advanced)

Q. Q8. How can researchers elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

- Computational Docking: Use AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR) to predict binding modes.

- Mutagenesis: Engineer kinase mutants (e.g., T790M in EGFR) to validate binding site residues via IC₅₀ shifts.

- Cellular Pathway Analysis: Perform Western blotting for phosphorylated downstream targets (e.g., ERK, AKT) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.